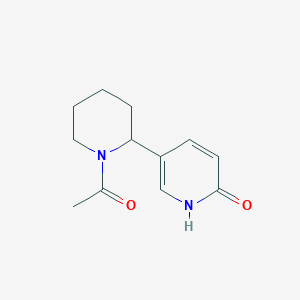

5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one

説明

5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is a pyridinone derivative featuring a 1-acetylpiperidin-2-yl substituent at the 5-position of the pyridinone core. The acetylated piperidine moiety introduces both steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.

特性

分子式 |

C12H16N2O2 |

|---|---|

分子量 |

220.27 g/mol |

IUPAC名 |

5-(1-acetylpiperidin-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)14-7-3-2-4-11(14)10-5-6-12(16)13-8-10/h5-6,8,11H,2-4,7H2,1H3,(H,13,16) |

InChIキー |

HGFUIVLZIDTLPU-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1CCCCC1C2=CNC(=O)C=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Formation of the Pyridinone Ring: The final step involves the formation of the pyridinone ring, which can be accomplished through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridinone rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or pyridinone derivatives.

科学的研究の応用

Pharmaceutical Development

5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one has emerged as a promising lead compound in drug discovery, particularly for targeting neurodegenerative diseases and cancers. Its biological activities are attributed to the presence of the piperidine structure, which is known for diverse pharmacological effects.

Key Applications in Drug Development

- Neurodegenerative Diseases : Research indicates that compounds similar to 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one can inhibit phosphodiesterase (PDE) enzymes, which are implicated in cognitive functions and memory processes. Inhibition of PDE5 has shown potential in improving learning and memory in Alzheimer’s disease models .

- Cancer Treatment : The compound's ability to interact with various biological targets makes it a candidate for developing anticancer therapies. Its structural analogs have demonstrated significant antitumor activity, suggesting a potential mechanism for cancer treatment.

Chemical Biology Applications

In chemical biology, 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is used in interaction studies to understand its binding affinity to specific biological targets. Techniques such as molecular docking and enzymatic assays are employed to elucidate its mechanism of action.

Interaction Studies

The following table summarizes the binding affinities of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one with various targets:

| Biological Target | Assay Type | Binding Affinity (IC50) |

|---|---|---|

| Phosphodiesterase 5 (PDE5) | Enzymatic Assay | 0.270 nM |

| Other PDE Isoforms | Fluorescent Assay | Varies |

These studies highlight the compound's potential as a selective inhibitor, which is crucial for minimizing side effects in therapeutic applications.

Case Studies

Several studies have explored the efficacy of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one and its analogs:

- Alzheimer’s Disease Models : A study demonstrated that compounds structurally related to 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one significantly improved cognitive function in mouse models by inhibiting PDE5 activity, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the brain .

- Antitumor Activity : Another investigation revealed that derivatives of this compound exhibited potent antitumor effects against various cancer cell lines, indicating its potential utility in cancer therapy.

作用機序

The mechanism of action of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Substituent Variations

- Piperidine/Acetylated Piperidine Derivatives: Compound 27 (): Contains a piperidine-4-carbonyl group linked via a benzimidazole scaffold. Compound 1o (): A 3-phenylpyridin-2(1H)-one with a piperazine-1-carbonyl group. While lacking the acetylpiperidine moiety, its high efflux ratio (25.0) underscores the impact of bulky substituents on P-gp interactions .

- Acetylated Derivatives: 3-Acetyl-5-(2,6-difluorobenzyl)pyridin-2(1H)-one (): The acetyl group is directly attached to the pyridinone ring, differing from the acetylpiperidine side chain in the target compound. This structural distinction may reduce steric hindrance but limit selectivity for certain targets like IGF-1R .

Key Structural Features

Physicochemical and ADMET Properties

- Lipophilicity and Solubility :

- P-gp Substrate Potential: Bulky substituents (e.g., 1o) correlate with high efflux ratios (25.0), whereas smaller groups (e.g., 1q) reduce efflux (ratio = 3.5). The acetylpiperidine group in the target compound may intermediate these effects .

生物活性

5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridinone core structure, which is known for its ability to engage in hydrogen bonding and interact with various biological targets. The presence of the piperidine moiety enhances its pharmacokinetic properties, making it a subject of interest in drug discovery.

| Property | Value |

|---|---|

| Molecular Weight | 242.3 g/mol |

| LogP | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

Antitumor Activity

Recent studies have demonstrated that pyridinone derivatives, including 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one, exhibit significant antitumor activity. For instance, compounds based on this scaffold have shown promising results against various cancer cell lines such as HeLa and L1210, with IC50 values indicating potent antiproliferative effects.

Case Study: Antiproliferative Effects

In a comparative study, derivatives of pyridinones were tested against cancer cell lines, revealing that certain substitutions on the pyridinone structure enhanced their activity. For example:

- Compound A : IC50 = 2.8 µM (HeLa)

- Compound B : IC50 = 1.9 µM (CEM)

These results suggest that structural modifications can lead to improved efficacy against specific cancer types .

The mechanism by which 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been observed to downregulate proteins such as Mcl-1 and cyclin D1, which are critical for cancer cell survival .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial effects against various pathogens. Studies indicate that pyridinone derivatives possess broad-spectrum activity, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one has also been investigated. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Pharmacological Profile

The pharmacological profile of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one suggests that it may serve as a lead compound for further drug development. Its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties enhance its viability as a therapeutic agent.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。